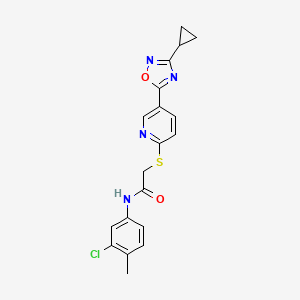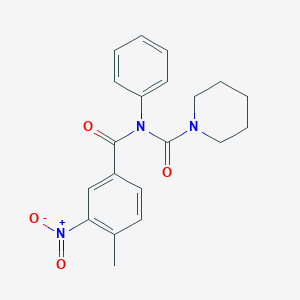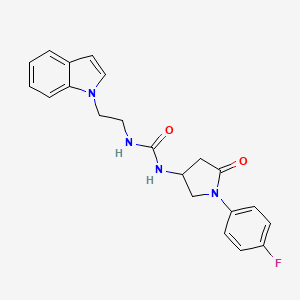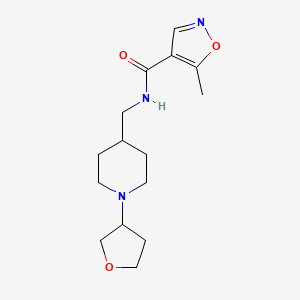
4-(3,5-Dimethylphenyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3,5-Dimethylphenyl)oxazolidin-2-one” is a chemical compound that belongs to the class of oxazolidin-2-ones . Oxazolidin-2-ones are interesting heterocyclic compounds with uses both as pharmaceuticals and as key synthetic intermediates . They have demonstrated a wide spectrum of pharmacological properties .
Synthesis Analysis
The synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds, which “this compound” is a part of, is based on a combination of an asymmetric aldol and a modified Curtius protocol . This approach uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks . This strategy also permits a straightforward and concise asymmetric total synthesis .Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Oxazolidin-2-ones
Chiral oxazolidin-2-ones, including derivatives like 4-(3,5-Dimethylphenyl)oxazolidin-2-one, are valuable as chiral auxiliaries in synthetic chemistry. They have been employed in practical, one-pot preparations of chiral 4,5-disubstituted oxazolidin-2-ones with high enantioselectivities. These compounds play a crucial role in asymmetric synthesis, serving as intermediates in the synthesis of bioactive molecules and pharmaceuticals (Barta et al., 2000).
Framework in Synthetic Organic Chemistry
The oxazolidin-2-one ring is a popular framework in synthetic organic chemistry, appreciated for its versatility in constructing complex molecular structures. It acts as a cyclic carbamate skeleton, often used in the synthesis of enantiomerically pure compounds, and as protective groups for 1,2-aminoalcohol systems. This versatility underscores the compound's significance in the development of new synthetic methodologies (Zappia et al., 2007).
Hydrogen Bonds and Stacking Interactions
Oxazolidin-2-ones, including the 4-(3,5-Dimethylphenyl) derivative, are studied for their crystal structures, showcasing weak C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions. These structural insights are vital for understanding the compound's behavior in various chemical environments and for designing compounds with desired physical properties (Nogueira et al., 2015).
Antioxidant Activity Evaluation
The structural motif of oxazolidin-2-one has been explored for its potential in yielding compounds with antioxidant properties. Such investigations aim to broaden the therapeutic applications of oxazolidin-2-one derivatives, including this compound, in combating oxidative stress-related diseases (Chaban et al., 2013).
Inhibition of Δ-5 Desaturase
Research into oxazolidin-2-one derivatives for inhibiting Δ-5 desaturase (D5D), a key enzyme in fatty acid metabolism, highlights the compound's potential in therapeutic applications. The optimization of these inhibitors can lead to novel treatments for metabolic disorders, showcasing the compound's relevance in medicinal chemistry (Fujimoto et al., 2017).
Wirkmechanismus
Target of Action
It is known that oxazolidin-2-ones, a class of compounds to which 4-(3,5-dimethylphenyl)oxazolidin-2-one belongs, have been used as antibacterial agents .
Mode of Action
Oxazolidin-2-ones, in general, have a unique mechanism of action . They are known to inhibit bacterial protein synthesis , which could potentially be a mode of action for this compound.
Biochemical Pathways
Given the potential antibacterial activity of oxazolidin-2-ones , it can be inferred that this compound might affect the protein synthesis pathway in bacteria.
Result of Action
Given the potential antibacterial activity of oxazolidin-2-ones , it can be inferred that this compound might inhibit bacterial protein synthesis, leading to the death of the bacteria.
Eigenschaften
IUPAC Name |
4-(3,5-dimethylphenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-3-8(2)5-9(4-7)10-6-14-11(13)12-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJSDWTVETXNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2COC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/no-structure.png)


![4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2723118.png)
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2723120.png)


![N-[2-[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2723126.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2723127.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2723129.png)
![1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2723130.png)

![3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2723136.png)

